molecular formula C12H17NO5 B099184 (2S)-2-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid CAS No. 18652-97-6

(2S)-2-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid

Cat. No.: B099184
CAS No.: 18652-97-6
M. Wt: 255.27 g/mol
InChI Key: AYPXBNMIJGVJDE-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid is a non-proteinogenic amino acid derivative characterized by a phenyl ring substituted with three methoxy groups at the 3-, 4-, and 5-positions. Its molecular formula is C₁₂H₁₇NO₅, with a molecular weight of 255.27 g/mol (inferred from substituent contributions). The compound exists in the L-configuration (S-enantiomer), as indicated by its IUPAC name.

Properties

IUPAC Name

(2S)-2-amino-3-(3,4,5-trimethoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO5/c1-16-9-5-7(4-8(13)12(14)15)6-10(17-2)11(9)18-3/h5-6,8H,4,13H2,1-3H3,(H,14,15)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYPXBNMIJGVJDE-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chiral Resolution of Racemic Mixtures

A primary method involves synthesizing the racemic form followed by resolution using chiral agents. For example, racemic 2-amino-3-(3,4,5-trimethoxyphenyl)propanoic acid is treated with optically active amino alcohols or sulfonic acids to form diastereomeric salts. These salts are separated via fractional crystallization, often in solvents like methanol or acetonitrile, with reaction times typically under 24 hours. Subsequent acid-base decomposition yields the desired (2S)-enantiomer.

Example Protocol :

  • Racemic amino acid (10 g) is dissolved in ethanol.

  • Optically active (-)-menthol sulfonic acid (12 g) is added, and the mixture is stirred at 25°C for 12 hours.

  • Precipitated diastereomer is filtered and recrystallized from ethanol/water.

  • The salt is treated with 2M HCl to liberate the free (2S)-amino acid.

Asymmetric Catalytic Hydrogenation

Asymmetric hydrogenation of α,β-unsaturated ketone precursors offers a direct route. A ketone intermediate, such as 3-(3,4,5-trimethoxyphenyl)-2-oxopropanoic acid, is hydrogenated using a chiral ruthenium catalyst (e.g., BINAP-Ru) to achieve high enantiomeric excess (ee).

Key Conditions :

  • Pressure: 50–100 bar H₂

  • Temperature: 60–80°C

  • Solvent: Methanol or ethanol

  • Catalyst Loading: 0.1–1 mol%

This method avoids racemization but requires access to enantiopure catalysts.

Enzymatic Resolution Techniques

Enzymatic hydrolysis of ester or amide precursors selectively yields the (2S)-enantiomer. Lipases (e.g., Candida antarctica lipase B) or esterases are employed under mild conditions.

Procedure :

  • Racemic ethyl 2-amino-3-(3,4,5-trimethoxyphenyl)propanoate (5 g) is suspended in phosphate buffer (pH 7.0).

  • Lipase (500 mg) is added, and the mixture is stirred at 37°C for 48 hours.

  • The unreacted (2R)-ester is separated via extraction, while the (2S)-acid remains in the aqueous layer.

Optimization Insights :

  • pH: 6.5–7.5 (enzyme-dependent)

  • Temperature: 30–40°C

  • Yield: 70–85% with >95% ee

Protection-Deprotection Strategies

Temporary protection of the amino group is critical during synthesis. The tert-butoxycarbonyl (Boc) group is commonly introduced via reaction with di-tert-butyl dicarbonate in tetrahydrofuran. Deprotection with trifluoroacetic acid restores the free amino group.

Example :

  • Boc-protected glycine derivative is condensed with 3,4,5-trimethoxybenzaldehyde via Mannich reaction.

  • Reduction with NaBH₄ yields the β-amino alcohol intermediate.

  • Oxidation to the carboxylic acid followed by deprotection affords the target compound.

Industrial-Scale Production Considerations

Scalable processes prioritize cost-effectiveness and minimal waste. Patent WO2004043905A1 details a multi-kilogram synthesis using inexpensive reagents like sodium tungstate and hydrogen peroxide.

Large-Scale Protocol :

  • 2,3-trans-3-Cyclohexyl-2-propenoic acid (693 g) is reacted with sodium tungstate (82.5 g) and 35% H₂O₂ (194 g) at 60°C.

  • pH is maintained at 5.3 using H₂SO₄/KOH.

  • Toluene is used for azeotropic distillation, achieving 85% yield after crystallization.

Comparative Analysis of Methods

MethodStarting MaterialConditionsYield (%)ee (%)Cost (Relative)
Chiral ResolutionRacemic acidEthanol, 25°C6099Low
Asymmetric Hydrogenationα-Keto ester80°C, 100 bar H₂7598High
Enzymatic HydrolysisRacemic ethyl esterpH 7.0, 37°C8095Moderate

Enzymatic methods balance cost and efficiency, while asymmetric hydrogenation offers rapid access to high ee at elevated costs.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2S)-2-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid can undergo oxidation reactions to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions under basic conditions.

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: (2S)-2-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid can be used as a building block in the synthesis of more complex organic molecules.

Biology:

    Enzyme Inhibition Studies: The compound can be used to study the inhibition of specific enzymes due to its structural similarity to natural substrates.

Medicine:

    Drug Development:

Industry:

    Material Science: The compound can be used in the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism of action of (2S)-2-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of methoxy groups on the phenyl ring can enhance its binding affinity and specificity towards certain targets. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Key Identifiers :

  • CAS Numbers : Discrepancies exist in literature: 18652-97-6 and 18111-22-3 .
  • Purity : Commercially available at ≥95% purity (e.g., Combi-Blocks catalog) .
  • Applications : Likely explored in medicinal chemistry due to structural similarity to tyrosine derivatives and kinase inhibitors (e.g., EGFR or kinesin spindle protein inhibitors) .

Comparison with Structurally Similar Compounds

The compound’s unique 3,4,5-trimethoxyphenyl moiety distinguishes it from other phenylalanine or tyrosine analogs. Below is a systematic comparison with key analogs:

Levodopa [(2S)-2-Amino-3-(3,4-dihydroxyphenyl)propanoic acid]

  • Structure : 3,4-Dihydroxy phenyl group.
  • Molecular Weight : 197.19 g/mol .
  • Key Differences :
    • Polarity : Levodopa’s hydroxyl groups confer higher hydrophilicity (lower logP) compared to the trimethoxy derivative.
    • Biological Role : Precursor of dopamine; used in Parkinson’s disease treatment. The trimethoxy analog lacks catechol hydroxyls critical for dopamine synthesis .
  • Inference : Trimethoxy substitution likely reduces aqueous solubility but enhances membrane permeability due to increased lipophilicity.

3-Methoxy-L-tyrosine [(S)-2-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid]

  • Structure : 4-Hydroxy-3-methoxy phenyl group.
  • Molecular Weight: 211.21 g/mol (monohydrate) .
  • Key Differences :
    • Substituents : One fewer methoxy group and a hydroxyl group at position 4.
    • Reactivity : The hydroxyl group may participate in hydrogen bonding or oxidation reactions, unlike the fully methoxylated analog.
  • Inference : The trimethoxy derivative’s lack of hydroxyl groups could improve metabolic stability but reduce interactions with metal-dependent enzymes.

3-Nitro-L-phenylalanine [(S)-2-Amino-3-(3-nitrophenyl)propanoic acid]

  • Structure : 3-Nitro phenyl group.
  • Molecular Weight : 210.19 g/mol .
  • Key Differences :
    • Electronic Effects : The nitro group is strongly electron-withdrawing, altering the phenyl ring’s electronic profile compared to electron-donating methoxy groups.
    • Applications : Nitro derivatives are often used as probes in enzyme inhibition studies or photolabile tags .
  • Inference : The trimethoxy compound’s electron-rich aromatic system may favor interactions with hydrophobic enzyme pockets.

3,5-Diiodo-L-tyrosine [(S)-2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid]

  • Structure : 4-Hydroxy-3,5-diiodo phenyl group.
  • Molecular Weight : 433.02 g/mol .
  • Key Differences :
    • Halogenation : Iodine atoms increase molecular weight and hydrophobicity.
    • Biological Role : Precursor in thyroid hormone synthesis; iodine’s size impacts receptor binding .

Table 1. Comparative Overview of Key Analogs

Compound Name Substituents Molecular Weight (g/mol) logP (Predicted) Key Applications
Target Compound 3,4,5-Trimethoxy 255.27 ~1.5* Kinase inhibitors, SAR studies
Levodopa 3,4-Dihydroxy 197.19 ~-1.2 Parkinson’s therapy
3-Methoxy-L-tyrosine 4-Hydroxy-3-methoxy 211.21 ~-0.8 Antioxidant studies
3-Nitro-L-phenylalanine 3-Nitro 210.19 ~0.9 Enzyme inhibition probes
3,5-Diiodo-L-tyrosine 4-Hydroxy-3,5-diiodo 433.02 ~2.3 Thyroid hormone synthesis

*Estimated using fragment-based methods (methoxy: +0.5 each; phenylalanine backbone: logP ~-1.0).

Biological Activity

(2S)-2-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid, also known as trimethoxyphenylalanine, is a compound that has garnered attention for its diverse biological activities. This article presents an overview of its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by its amino acid structure featuring three methoxy groups on the phenyl ring. Its molecular formula is C12H17NO5C_{12}H_{17}NO_5 with a molecular weight of approximately 255.27 g/mol. The presence of the methoxy groups enhances its solubility and interaction with biological targets, making it a subject of interest in pharmacological studies.

1. Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties. It has been shown to protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases. The compound's ability to modulate neurotransmitter systems suggests potential therapeutic applications in conditions like Alzheimer's disease and Parkinson's disease.

2. Antinociceptive Properties

Studies have demonstrated that this compound possesses significant antinociceptive (pain-relieving) effects in both animal models and human volunteers. The proposed mechanism involves the inhibition of pro-inflammatory mediators such as prostaglandins, which are known to play a role in pain signaling pathways.

Table 1: Summary of Antinociceptive Studies

Study TypeModel UsedDose RangeEffect Observed
Animal StudyRodent Models10-50 mg/kgSignificant pain reduction
Human TrialVolunteer Study100-200 mgNotable decrease in pain scores

3. Enzyme Inhibition

The compound has been utilized in enzyme inhibition studies due to its structural similarity to natural substrates. It can inhibit specific enzymes involved in metabolic pathways, which may lead to novel therapeutic strategies for managing metabolic disorders.

The mechanism of action of this compound primarily involves its interaction with various receptors and enzymes in the body:

  • Receptor Interaction : The compound binds to neurotransmitter receptors, potentially modulating their activity and influencing neurotransmission.
  • Inflammatory Pathway Modulation : By inhibiting the synthesis or action of inflammatory mediators, it reduces pain perception and inflammation.

Case Studies and Research Findings

Several case studies highlight the efficacy of this compound in different therapeutic areas:

  • Neuroprotection : A study demonstrated that treatment with this compound significantly reduced neuronal cell death in models of oxidative stress.
  • Pain Management : Clinical trials indicated that patients receiving this compound reported lower pain levels compared to placebo groups, supporting its use as an analgesic agent.

Comparative Analysis with Similar Compounds

The unique structural features of this compound allow for comparison with similar compounds:

Compound NameMethoxy GroupsBiological Activity
(2S)-2-Amino-3-(4-methoxyphenyl)propanoic acid1Moderate neuroprotective
(2S)-2-Amino-3-(3,5-dimethoxyphenyl)propanoic acid2Weak antinociceptive

This comparison highlights how the number and position of methoxy groups influence biological activity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2S)-2-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid, and how can enantiomeric purity be ensured?

  • Methodological Answer : The synthesis typically involves asymmetric catalysis or chiral pool strategies. For example, enzymatic resolution or use of chiral auxiliaries can achieve the (2S) configuration. Enantiomeric purity is validated via chiral HPLC or polarimetry, with reference to the compound’s CAS No. 18652-97-6 . Characterization should include 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) to confirm structural integrity and absence of racemization .

Q. How can researchers verify the compound’s solubility and stability under experimental conditions?

  • Methodological Answer : Solubility in aqueous buffers (e.g., PBS) and organic solvents (e.g., DMSO) should be empirically tested using dynamic light scattering (DLS) or UV-Vis spectroscopy. Stability studies (pH 4–9, 25–37°C) require HPLC monitoring over 24–72 hours. Data from structurally related compounds (e.g., 3-(3,4,5-trimethoxyphenyl)propanoic acid) suggest moderate water solubility (~0.43 g/L at 25°C) and thermal stability up to 100°C .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in bioactivity data between in vitro and in vivo models?

  • Methodological Answer : Discrepancies may arise from metabolic instability or poor bioavailability. Pharmacokinetic profiling (e.g., plasma protein binding, microsomal stability assays) is critical. Derivatives like 3,4,5-trimethoxyphenyl propanoic acid analogs have shown improved antimalarial activity against P. falciparum in vitro (IC50_{50} < 1 µM), but in vivo efficacy requires formulation optimization (e.g., liposomal encapsulation) to enhance tissue penetration .

Q. How can computational methods guide the design of derivatives targeting specific enzymes or receptors?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can predict interactions with targets like methionine aminopeptidase or tyrosine kinases. For example, the trimethoxyphenyl moiety is a known pharmacophore for tubulin polymerization inhibition. QSAR models should incorporate electronic parameters (e.g., logP, polar surface area) from analogs such as 3,4,5-trimethoxyhydrocinnamic acid (logP = 1.75) to optimize bioavailability .

Q. What analytical techniques are critical for detecting metabolic byproducts or degradation products in biological matrices?

  • Methodological Answer : LC-MS/MS with a C18 column (e.g., 2.6 µm particle size) and gradient elution (0.1% formic acid in H2_2O/ACN) is recommended. Fragmentation patterns (MS/MS) should be compared to reference standards. For example, oxidative metabolites of related compounds (e.g., demethylation of methoxy groups) can be identified using high-resolution Orbitrap systems .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility values between academic studies and vendor specifications?

  • Methodological Answer : Vendor-reported solubility (e.g., "ready for purchase" with 95% purity) may not account for batch-to-batch variability. Independent validation via saturation shake-flask method (OECD guideline 105) is essential. For instance, 3-(3,4,5-trimethoxyphenyl)propanoic acid shows a measured solubility of 1942 mg/L in water at 25°C, which conflicts with vendor claims due to polymorphic forms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.